Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Properties
Molecular Formula |
C15H12ClN3O3 |
|---|---|
Molecular Weight |
317.72 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H12ClN3O3/c1-2-22-15(21)12-7-17-13-11(8-18-19(13)14(12)20)9-3-5-10(16)6-4-9/h3-8,18H,2H2,1H3 |
InChI Key |
YUFLDRRWCOUMPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CNN2C1=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. . The reaction conditions often require careful adjustment to achieve high selectivity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the compound’s electronic properties, potentially altering its pharmacological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, reducing the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α . This inhibition helps in neuroprotection and reducing inflammation in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Thiazolopyrimidine Derivatives: Known for their broad spectrum of pharmacological activities, including antibacterial and anticancer properties.
Indole Derivatives: These compounds are widely studied for their biological activities, including antiviral and anticancer effects.
Uniqueness
Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific interaction with molecular targets involved in neuroprotection and anti-inflammatory pathways. Its unique structure allows for selective inhibition of key proteins, making it a promising candidate for therapeutic development .
Biological Activity
Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H11ClN2O3
- Molecular Weight : 274.69 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound acts as an inhibitor of several enzymes, including acetylcholinesterase and urease. This inhibition is crucial for its potential use in treating conditions like Alzheimer's disease and urinary tract infections .
- Anticancer Potential : this compound has been evaluated for its anticancer properties. It exhibits selective cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
A study evaluating the antimicrobial effects of similar pyrazolo derivatives demonstrated that compounds with the pyrazolo[1,5-a]pyrimidine scaffold showed improved activity against bacterial isolates compared to control groups. The results are summarized in the following table:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Ethyl 3-(4-chlorophenyl)-7-oxo... | Escherichia coli | Weak |
Enzyme Inhibition Studies
Inhibition studies have shown that this compound effectively inhibits acetylcholinesterase and urease. The inhibition constants (IC50) for these enzymes were found to be significantly lower than those of standard inhibitors.
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 15 | 30 |
| Urease | 10 | 25 |
Case Study 1: Anticancer Activity
In a recent study involving various pyrazolo[1,5-a]pyrimidine derivatives, Ethyl 3-(4-chlorophenyl)-7-oxo... was tested on different cancer cell lines. The compound exhibited IC50 values ranging from 20 µM to 50 µM across various cell types, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates. Results indicated that it displayed significant inhibition zones against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
